(1-((1-isobutylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
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Overview
Description
(1-((1-isobutylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol is a synthetic organic compound that features a unique combination of azetidine and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((1-isobutylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Attachment of the Isobutyl Group: The isobutyl group is introduced via alkylation reactions using isobutyl halides.
Formation of the Triazole Ring: The triazole ring is formed through a click chemistry reaction, typically involving the cycloaddition of azides and alkynes.
Attachment of the Methanol Group:
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(1-((1-isobutylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1-((1-isobutylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (1-((1-isobutylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions, while the azetidine ring can provide steric hindrance, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (1-((1-methylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
- (1-((1-ethylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Uniqueness
(1-((1-isobutylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall properties.
Properties
Molecular Formula |
C11H20N4O |
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Molecular Weight |
224.30 g/mol |
IUPAC Name |
[1-[[1-(2-methylpropyl)azetidin-3-yl]methyl]triazol-4-yl]methanol |
InChI |
InChI=1S/C11H20N4O/c1-9(2)3-14-4-10(5-14)6-15-7-11(8-16)12-13-15/h7,9-10,16H,3-6,8H2,1-2H3 |
InChI Key |
OYKSEMUPUSJABR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CC(C1)CN2C=C(N=N2)CO |
Origin of Product |
United States |
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